This compound is cataloged with the identifier 898650-45-8 and is primarily sourced from chemical suppliers specializing in organic compounds. It falls under the category of heterocyclic compounds, specifically triazines, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves several key steps:
The molecular structure of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can be described as follows:
The molecular formula is C16H18N4O, indicating a well-defined arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms that contribute to its chemical behavior.
3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions:
The mechanism of action for 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets in biological systems:
The physical and chemical properties of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one include:
These properties influence its stability during synthesis and storage as well as its reactivity in various chemical environments.
3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several potential applications across various fields:
This comprehensive overview provides insights into the synthesis, structure, reactions, mechanism of action, properties, and applications of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, highlighting its significance in both academic research and practical applications.
The 1,2,4-triazinone scaffold has evolved from academic curiosity to a privileged structure in drug discovery. Early milestones include lamotrigine (an anticonvulsant approved in 1990) and the hypoxia-activated prodrug tirapazamine, which demonstrated the core’s therapeutic potential in neurological and oncological contexts [1] [7]. Contemporary research has accelerated the development of derivatives targeting diverse pathologies:
Table 1: Clinically Relevant 1,2,4-Triazinone Derivatives
Compound | Therapeutic Area | Key Mechanism | Reference |
---|---|---|---|
Lamotrigine | Anticonvulsant | Sodium channel modulation | [7] |
Tirapazamine | Anticancer (hypoxia) | DNA radical formation | [1] |
V11 | Anticancer | Neddylation inhibition (EC₅₀ = 3.56 μM) | [1] |
5f | Antimicrobial | Leucyl-tRNA synthetase inhibition | [4] |
The 1,2,4-triazin-5(4H)-one core enables precise pharmacophore tuning via substitutions at N3, C6, and N4 positions. Key structure-activity relationship (SAR) principles include:
Table 2: Impact of Substituents on Triazinone Bioactivity
Position | Substituent | Biological Effect | Example |
---|---|---|---|
N3 | 2-Methoxyphenylamino | H-bond donor/acceptor | [5] |
C6 | 4-Methylbenzyl | Hydrophobic pocket binding | Target Compound |
C5/C6 | Fluorine | ↑Electronegativity, ↓Metabolic degradation | [3] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0